N-C12-NBD-D-erythro-dihydro-Sphingosine
Description
The Evolution of Fluorescent Sphingolipid Analogs for Cellular Studies
The journey to understanding sphingolipid biology has been intrinsically linked to the evolution of sophisticated molecular probes. Early studies relied heavily on radioactive isotopes to trace the metabolic fate of these lipids. However, the advent of fluorescence microscopy spurred the development of lipid analogs tagged with fluorophores. One of the earliest and most widely used fluorophores in this context is 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The NBD group is relatively small and can be attached to the fatty acyl chain of sphingolipids, creating fluorescent mimics that can be readily introduced into and visualized within cells.
Over time, the repertoire of fluorescent probes has expanded to include other fluorophores like boron-dipyrromethene (BODIPY), which offers improved photostability and a different spectral profile. semanticscholar.orgnih.gov The choice of fluorophore and the length of the acyl chain are critical design features that can influence the probe's behavior and its fidelity in mimicking natural sphingolipids.
Design Rationale of N-C12-NBD-D-erythro-dihydro-Sphingosine for Investigating Lipid Dynamics
The specific design of this compound incorporates several key features that make it a powerful tool for cell biologists.
D-erythro-dihydro-Sphingosine Backbone: This component of the molecule is the natural stereoisomer of dihydrosphingosine (also known as sphinganine), a key intermediate in the de novo biosynthesis of sphingolipids. nih.gov The stereochemistry is crucial, as cellular enzymes that metabolize sphingolipids are highly selective for the D-erythro isomer. nih.govrug.nl This ensures that the probe is recognized and processed by the cell's natural metabolic machinery. nih.gov
C12 Acyl Chain: The 12-carbon (dodecanoyl) acyl chain represents a medium-length fatty acid. The length of the acyl chain can influence the physical properties of the sphingolipid and its interactions with other lipids in the membrane. While shorter-chain analogs like the C6 version have been extensively studied, the C12 analog provides an alternative to investigate the influence of acyl chain length on metabolic processing and intracellular trafficking.
NBD Fluorophore: The NBD group, attached to the acyl chain, provides the fluorescence necessary for microscopic visualization. Its spectral properties are well-characterized, allowing for its detection using standard fluorescence microscopy techniques.
The combination of these elements creates a probe that can enter the de novo sphingolipid synthesis pathway at the level of dihydroceramide (B1258172), allowing researchers to follow its subsequent metabolic conversion and transport through various cellular compartments. nih.govrug.nl
Historical Context of Dihydro-Sphingoid Base Probes in Lipid Biology
Historically, fluorescently labeled ceramide analogs were the first to be widely used to study the trafficking of sphingolipids to the Golgi apparatus. However, these probes bypass the initial steps of the de novo synthesis pathway. The development of fluorescent dihydroceramide analogs, such as N-acyl-NBD-D-erythro-dihydro-sphingosines, was a significant step forward as it allowed for the investigation of dihydroceramide metabolism itself.
A seminal study by Kok and colleagues in 1997, using the closely related C6-NBD-D-erythro-dihydro-Sphingosine (C6-NBD-DH-Cer), provided groundbreaking insights into this process. nih.govrug.nl Their work demonstrated that this dihydroceramide analog is efficiently converted to fluorescent dihydrosphingomyelin and dihydroglucosylceramide within the cell. nih.gov Crucially, they also observed the formation of complex sphingolipids with a desaturated (sphingosine) backbone, indicating that the fluorescent dihydroceramide analog was a substrate for dihydroceramide desaturase, the enzyme that introduces the characteristic 4,5-trans double bond into the sphingoid base. nih.gov
This study also highlighted the critical importance of the D-erythro stereochemistry. While the D-erythro isomer was transported to the Golgi apparatus for further processing, other stereoisomers were not, and instead accumulated in the endoplasmic reticulum. nih.govrug.nl These findings established fluorescent dihydro-sphingoid base probes as indispensable tools for studying the initial, and highly stereoselective, steps of complex sphingolipid biosynthesis and trafficking. nih.gov
Research Applications and Findings
While specific published research focusing exclusively on the C12 variant is limited, the well-documented studies on the analogous C6-NBD-dihydroceramide provide a strong framework for understanding its utility and expected behavior in cellular systems. These studies have primarily focused on elucidating the metabolic fate and intracellular transport of newly synthesized dihydroceramides.
When introduced to cultured cells, N-acyl-NBD-D-erythro-dihydro-sphingosines are taken up and serve as substrates for enzymes in the sphingolipid biosynthetic pathway. The primary metabolic transformations observed are:
Conversion to Dihydro-sphingomyelin: In the Golgi apparatus, dihydroceramide can be converted to dihydrosphingomyelin by the addition of a phosphocholine (B91661) headgroup.
Conversion to Dihydro-glucosylceramide: Also in the Golgi, it can be glycosylated to form dihydro-glucosylceramide. nih.gov
Desaturation: The dihydro-sphingoid backbone can be desaturated by dihydroceramide desaturase to form the corresponding N-C12-NBD-ceramide. This desaturation can occur before or after the addition of headgroups, though studies with the C6 analog suggest it happens during turnover and resynthesis rather than on the complex sphingolipids directly. nih.gov
The intracellular localization of these fluorescent probes is a key aspect of their utility. Studies with C6-NBD-D-erythro-dihydro-Sphingosine have consistently shown that it accumulates in the Golgi apparatus, the central sorting and processing station for lipids and proteins in the cell. nih.govrug.nl This specific localization is dependent on the D-erythro stereochemistry of the sphingoid base. nih.gov
The following interactive table summarizes the typical metabolic products and their subcellular localization when using N-acyl-NBD-D-erythro-dihydro-sphingosine probes, based on the findings from the closely related C6 analog.
| Probe/Metabolite | Subcellular Localization | Metabolic Process |
| This compound | Golgi Apparatus | Precursor |
| N-C12-NBD-D-erythro-dihydro-Sphingomyelin | Golgi Apparatus, Plasma Membrane | Sphingomyelin (B164518) Synthesis |
| N-C12-NBD-D-erythro-dihydro-Glucosylceramide | Golgi Apparatus, Plasma Membrane | Glucosylceramide Synthesis |
| N-C12-NBD-D-erythro-Ceramide | Endoplasmic Reticulum, Golgi Apparatus | Desaturation |
This next table illustrates the stereospecificity of transport and metabolism, a critical finding from studies with NBD-dihydroceramide analogs.
| Stereoisomer of N-C6-NBD-dihydro-Sphingosine | Intracellular Localization | Metabolic Conversion |
| D-erythro | Golgi Apparatus | Efficiently converted to complex sphingolipids |
| L-erythro | Endoplasmic Reticulum | Significantly reduced conversion |
| D-threo | Endoplasmic Reticulum | Significantly reduced conversion |
| L-threo | Endoplasmic Reticulum | Significantly reduced conversion |
These findings underscore the importance of using the correct stereoisomer in such studies to accurately probe the physiological pathways of sphingolipid metabolism.
Properties
Molecular Formula |
C36H63N5O6 |
|---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44) |
InChI Key |
STPDREBSVHTICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Elucidating Sphingolipid Metabolic Pathways Through N C12 Nbd D Erythro Dihydro Sphingosine Tracer Studies
Integration and Flux Analysis within the De Novo Sphingolipid Biosynthesis Pathway
The de novo synthesis pathway is the primary route for the production of ceramides (B1148491) from simpler precursors. N-C12-NBD-D-erythro-dihydro-Sphingosine serves as a key investigative tool in dissecting several enzymatic steps within this pathway.
Role as a Dihydro-Sphingosine Intermediate Analog
This compound, also known as N-C12:0-NBD-Dihydroceramide, is a fluorescent analog of dihydroceramide (B1258172). cosmobiousa.comsapphirebioscience.com Its structure incorporates a saturated dihydrosphingosine (sphinganine) backbone, which is a key intermediate in the de novo synthesis of sphingolipids. sigmaaldrich.commdpi.com The fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to the N-acyl chain allows for sensitive detection and tracking of the molecule as it is metabolized within cellular systems. nih.govnih.gov This analog effectively mimics natural dihydroceramides, enabling researchers to study the subsequent enzymatic steps in the de novo pathway.
Substrate Specificity in Ceramide Synthase Activity
Ceramide synthases (CerS) are a family of six enzymes in mammals, each exhibiting specificity for fatty acyl-CoAs of varying chain lengths for the N-acylation of the sphingoid base. nih.gov While this compound is already an N-acylated molecule, studies using fluorescently labeled sphinganine, such as NBD-sphinganine, have provided insights into CerS activity. nih.govnih.gov These studies have demonstrated that while CerS are highly specific for the acyl-CoA donor, they show less specificity for the sphingoid long-chain base. nih.gov This allows for the use of analogs like NBD-sphinganine to assay CerS activity, which is crucial for understanding the synthesis of dihydroceramides, the direct precursors to the tracer molecule . The enzymatic reaction catalyzed by ceramide synthase is the N-acylation of a sphingoid base to form dihydroceramide or ceramide. nih.gov
Investigating Dihydroceramide Desaturase Catalysis and Regulation
A critical step in the de novo pathway is the conversion of dihydroceramide to ceramide, a reaction catalyzed by dihydroceramide desaturase (DEGS). researchgate.net This enzyme introduces a double bond into the dihydrosphingosine backbone. nih.gov this compound has been utilized as a substrate in in situ assays to measure the activity of this desaturase. nih.govnih.gov For instance, researchers can introduce a similar compound, C12-dhCCPS (D-erythro-2-N-[12′-(1″-pyridinium)dodecanoyl]-4,5-dihydrosphingosine bromide), into cells and measure its conversion to the desaturated product, C12-CCPS, via mass spectrometry to quantify cellular desaturase activity. nih.govnih.gov Such assays have been instrumental in demonstrating that factors like oxidative stress can inhibit dihydroceramide desaturase activity in a time and dose-dependent manner without affecting the protein levels of the enzyme. nih.gov
Table 1: Research Findings on Dihydroceramide Desaturase Activity
| Experimental Condition | Cell Line | Tracer/Substrate Used | Observed Effect on Desaturase Activity | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide Treatment | HEK293, SMS-KCNR | C12-dhCCPS | Inhibition | nih.gov |
| Tert-butylhydroperoxide Treatment | Not specified | C12-dhCCPS | Inhibition | nih.gov |
| Menadione Treatment | Not specified | C12-dhCCPS | Potent Inhibition | nih.gov |
| High Cell Density | SMS-KCNR Neuroblastoma | C12-dhCCPS | Reduction | nih.gov |
| SKI II Treatment | HGC 27 | dhCerC6NBD | Inhibition | researchgate.net |
Contributions to Understanding the Sphingolipid Salvage Pathway
The sphingolipid salvage pathway is responsible for the recycling of sphingosine (B13886), a breakdown product of complex sphingolipids, to regenerate ceramide. nih.govnih.gov This pathway is a significant contributor to the cellular ceramide pool.
Analysis of Ceramide Hydrolysis and Subsequent Metabolization
Ceramide hydrolysis, the reverse reaction of ceramide synthesis, is catalyzed by enzymes called ceramidases, which break down ceramide into sphingosine and a free fatty acid. nih.gov The resulting sphingosine can then be re-acylated by ceramide synthases to form ceramide, a key step in the salvage pathway. nih.govnih.gov Fluorescent ceramide analogs, including NBD-labeled ceramides, are instrumental in studying this process. caymanchem.com Once hydrolyzed, the liberated fluorescent fatty acid and the non-fluorescent sphingosine can be further metabolized, providing insights into the downstream pathways. The re-utilization of the sphingosine backbone is estimated to contribute significantly to sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov
Differential Substrate Utilization by Ceramidase Isoforms (Acid, Neutral, Alkaline)
Humans have five known ceramidases, categorized by their optimal pH: acid, neutral, and alkaline (1, 2, and 3). nih.govnih.gov These isoforms exhibit differential substrate specificities. Fluorescent ceramide analogs, such as C12-NBD-ceramide, have been effectively used to assay the activity of these different ceramidase isoforms. caymanchem.com For example, C12-NBD-ceramide is efficiently hydrolyzed by alkaline and neutral ceramidases from various sources. caymanchem.com However, acid ceramidase does not appear to utilize C12-NBD-ceramide as a substrate. caymanchem.com Studies have also shown that alkaline ceramidase 3 (ACER3) shows a preference for other NBD-labeled substrates like D-ribo-C12-NBD-phytoceramide over D-e-C12-NBD-ceramide or D-e-C12-NBD-dihdyroceramide. nih.gov Saturation of the C-4/C-5 bond in the sphingosine backbone, as is the case in dihydroceramides, may reduce the efficiency of hydrolysis by some ceramidases. caymanchem.com
Table 2: Substrate Specificity of Ceramidase Isoforms for NBD-Labeled Analogs
| Ceramidase Isoform | NBD-Labeled Substrate | Hydrolysis Efficiency | Reference |
|---|---|---|---|
| Alkaline Ceramidase | C12-NBD-ceramide | Efficient | caymanchem.com |
| Neutral Ceramidase | C12-NBD-ceramide | Efficient | nih.govcaymanchem.com |
| Acid Ceramidase | C12-NBD-ceramide | Not utilized | caymanchem.com |
| Alkaline Ceramidase 3 (ACER3) | D-ribo-C12-NBD-phytoceramide | Preferred | nih.gov |
| Alkaline Ceramidase 3 (ACER3) | D-e-C12-NBD-ceramide | Less preferred | nih.gov |
| Alkaline Ceramidase 3 (ACER3) | D-e-C12-NBD-dihdyroceramide | Less preferred | nih.gov |
Table 3: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide |
| C12-NBD-ceramide | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide |
| Dihydrosphingosine | (2S,3R)-2-aminooctadecane-1,3-diol |
| Sphingosine | (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol |
| Ceramide | N-acyl-sphingosine |
| Dihydroceramide | N-acyl-dihydrosphingosine |
| C12-dhCCPS | D-erythro-2-N-[12′-(1″-pyridinium)dodecanoyl]-4,5-dihydrosphingosine bromide |
| C12-CCPS | D-erythro-2-N-[12′-(1″-pyridinium)dodecanoyl]-sphingosine bromide |
| dhCerC6NBD | N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-dihydrosphingosine |
| CerC6NBD | N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine |
| D-ribo-C12-NBD-phytoceramide | Not specified in search results |
Characterization of Sphingosine Kinase Substrate Preferences
Sphingosine kinases (SphKs), existing as two main isoforms, SphK1 and SphK2, are pivotal enzymes that catalyze the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). nih.gov Understanding the substrate preferences of these kinases is fundamental to deciphering their distinct biological roles. Fluorescent analogs like this compound serve as valuable tools in in vitro kinase assays to probe these preferences.
Studies have shown that while both SphK1 and SphK2 can phosphorylate sphingosine, SphK2 exhibits a broader substrate specificity. nih.gov For instance, SphK2 can efficiently phosphorylate substrates like D,L-threo-dihydrosphingosine and phytosphingosine, which are not readily phosphorylated by SphK1. frontiersin.org The use of NBD-labeled sphingoid bases in real-time fluorescence assays allows for the convenient monitoring of kinase activity and the determination of binding affinities and inhibitor efficacy. nih.gov These assays often rely on the change in fluorescence of the NBD group upon phosphorylation of the substrate. nih.gov
| Substrate Specificity of Sphingosine Kinase Isoforms | SphK1 | SphK2 |
| D-erythro-Sphingosine | Yes | Yes |
| D,L-threo-dihydrosphingosine | No | Yes |
| Phytosphingosine | No | Yes |
| FTY720 (Fingolimod) | No | Yes |
This table summarizes the differential substrate phosphorylation by Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), highlighting the broader substrate range of SphK2. frontiersin.org
Interconversion Dynamics with Downstream Sphingolipid Metabolites
Once introduced into cells, this compound is metabolized, allowing researchers to trace its conversion into various downstream sphingolipid species. This provides insights into the dynamic interplay between different components of the sphingolipid metabolic network.
Dihydrosphingosine is a direct precursor to dihydroceramide in the de novo sphingolipid synthesis pathway. This reaction involves the N-acylation of the sphingoid base by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. nih.govnih.gov Fluorescently labeled sphinganine, such as NBD-sphinganine, is a useful substrate in assays to measure CerS activity. nih.govresearchgate.net
The subsequent and crucial step in ceramide formation is the introduction of a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide, a reaction catalyzed by dihydroceramide desaturase (DES1). nih.govnih.gov Studies using fluorescent dihydroceramide analogs have confirmed that this desaturation occurs at the level of dihydroceramide. nih.gov The activity of this desaturase is influenced by the alkyl chain length of both the sphingoid base and the fatty acid. nih.gov
| Factors Influencing Dihydroceramide Desaturase Activity | Observation |
| Sphingoid Base Chain Length | C18 > C12 > C8 |
| Fatty Acid Chain Length | C8 > C18 |
| Sphingoid Base Stereochemistry | D-erythro > L-threo |
| Headgroup | Highest activity with dihydroceramide; ~20% activity with dihydroglucosylceramide |
This table outlines key factors that modulate the enzymatic activity of dihydroceramide desaturase, based on in vitro studies. nih.gov
Following its conversion to NBD-ceramide, the fluorescent tracer can be further metabolized to more complex sphingolipids, namely sphingomyelin (B164518) and glycosphingolipids. nih.gov This synthesis primarily occurs in the Golgi apparatus. nih.gov By tracking the localization of the NBD fluorescence, researchers can visualize the transport of newly synthesized sphingolipids from the Golgi to other cellular compartments, such as the plasma membrane. nih.govnih.gov The use of NBD-labeled ceramide has been instrumental in demonstrating that endogenously synthesized sphingomyelin and glucosylceramide analogs transit through the Golgi apparatus before reaching the plasma membrane. nih.gov
The sphingolipid salvage pathway is a critical mechanism for maintaining cellular sphingolipid homeostasis. nih.govnih.gov In this pathway, complex sphingolipids are broken down in lysosomes, releasing sphingosine, which can then be transported to the endoplasmic reticulum for re-acylation by ceramide synthases to form ceramide. nih.govmdpi.com This recycling of sphingoid bases is estimated to contribute significantly to the total sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov
Metabolic labeling studies using fluorescent sphingolipid precursors are a key method to investigate the salvage pathway. researchgate.net By tracing the incorporation of the labeled sphingoid base into newly synthesized ceramides and complex sphingolipids, the activity and regulation of this pathway can be assessed. researchgate.net For example, activation of protein kinase C (PKC) has been shown to stimulate the salvage pathway, leading to an increase in ceramide levels derived from the breakdown and recycling of complex sphingolipids. researchgate.net
Revealing Subcellular Localization and Intracellular Trafficking Mechanisms of Sphingolipids Using N C12 Nbd D Erythro Dihydro Sphingosine
Endoplasmic Reticulum as a Primary Site for Sphingolipid Synthesis and Transport Initiation
The endoplasmic reticulum (ER) serves as the central hub for the de novo synthesis of sphingolipids. This intricate process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine). Subsequent N-acylation by ceramide synthases (CerS) yields dihydroceramide (B1258172). Dihydroceramide is the direct precursor to the family of ceramides (B1148491), central molecules in sphingolipid metabolism.
N-C12-NBD-D-erythro-dihydro-Sphingosine, as a fluorescent analog of dihydrosphingosine, is designed to be metabolized by the cell's enzymatic machinery, thus allowing researchers to trace the subsequent steps of sphingolipid synthesis and transport. Upon introduction to cells, it is anticipated to be acylated to form N-C12-NBD-dihydroceramide within the ER. This initial localization and metabolic conversion within the ER are critical for its utility as a probe to study the subsequent trafficking pathways. The transport of these newly synthesized fluorescent sphingolipid analogs from the ER to other organelles, such as the Golgi apparatus, is a key area of investigation. This transport can occur through both vesicular and non-vesicular mechanisms, and fluorescent probes like N-C12-NBD-dihydroceramide are instrumental in differentiating between these pathways.
Golgi Apparatus Staining and its Role in Sphingolipid Processing and Sorting
The Golgi apparatus is a major destination for newly synthesized sphingolipids from the ER and serves as a central processing and sorting station. Fluorescent ceramide analogs, such as NBD-labeled ceramides, have been extensively used as vital stains for the Golgi apparatus in living cells. semanticscholar.org These probes accumulate in the Golgi membranes, allowing for detailed visualization of its structure and dynamics. semanticscholar.org
Once N-C12-NBD-dihydroceramide is formed in the ER, it is transported to the Golgi, where it can be further metabolized. Within the Golgi, dihydroceramide can be converted to ceramide by dihydroceramide desaturase. Subsequently, these fluorescent ceramide analogs can be utilized for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. semanticscholar.org The metabolism of these fluorescent analogs within the Golgi provides a dynamic readout of the enzymatic activities and the flux through different branches of the sphingolipid metabolic pathway.
The distinct localization of this compound and its metabolites to the Golgi apparatus underscores the stereoselective nature of the transport and metabolic machinery. Studies have shown that the natural D-erythro stereoisomer of fluorescent sphingolipid analogs is efficiently transported to the Golgi, while other stereoisomers may be retained in the ER. This highlights the presence of specific protein-mediated transport mechanisms.
| Probe | Organelle Localization | Metabolic Products | Reference |
| NBD-Ceramide Analogs | Golgi Apparatus | NBD-Sphingomyelin, NBD-Glucosylceramide | semanticscholar.org |
| D-erythro Fluorescent Sphingolipids | Golgi Apparatus | Complex Sphingolipids | |
| Other Sphingolipid Stereoisomers | Endoplasmic Reticulum | Limited Metabolism |
Endosomal and Lysosomal Compartmentalization of Sphingolipids
The endocytic pathway, encompassing endosomes and lysosomes, plays a critical role in the turnover and degradation of sphingolipids. Fluorescent sphingolipid analogs have been instrumental in tracing the internalization and subsequent trafficking of these lipids through these compartments. Studies have shown that fluorescent ceramide analogs can be internalized from the plasma membrane via endocytosis and are subsequently delivered to early and late endosomes, and ultimately to lysosomes. nih.govnih.gov
Upon reaching the late endosomes and lysosomes, complex sphingolipids are broken down by a series of hydrolytic enzymes. The fluorescent NBD tag on this compound allows for the visualization of this catabolic processing. The accumulation of fluorescence in these acidic compartments can provide insights into the rate of sphingolipid degradation and potential defects in lysosomal function, which are characteristic of various lysosomal storage diseases. The use of fluorescent sphingolipid analogs has demonstrated that a significant portion of these molecules can enter the cell through an ATP-dependent endocytic process. nih.gov
| Cellular Process | Key Findings with Fluorescent Sphingolipid Analogs | Reference |
| Internalization | ATP-dependent uptake from the plasma membrane. | nih.gov |
| Intracellular Transport | Rapid relay to acidosomes (late endosomes) along the endocytic pathway. | nih.gov |
| Degradation | Accumulation in lysosomes, indicating the site of catabolism. | ub.edu |
Plasma Membrane Localization and Dynamics of Sphingolipid Distribution
The plasma membrane is a major repository of sphingolipids, where they play crucial roles in maintaining membrane structure, modulating signaling pathways, and forming specialized microdomains known as lipid rafts. nih.gov Fluorescent sphingolipid analogs, including those with NBD and other fluorophores, are readily incorporated into the plasma membrane of living cells, allowing for the study of their lateral distribution and dynamics. nih.govosti.gov
The incorporation of this compound into the plasma membrane enables researchers to investigate its interaction with other lipids and proteins, as well as its potential to partition into different membrane domains. Super-resolution microscopy techniques applied to fluorescent sphingolipid analogs have provided evidence for the existence of sphingolipid-enriched domains with dimensions ranging from nanometers to micrometers. osti.govnih.gov These studies have also revealed that the organization of sphingolipids in the plasma membrane is not static but is influenced by factors such as cholesterol content and the underlying cytoskeleton. nyu.edu
The dynamics of these fluorescent probes within the plasma membrane, such as their diffusion rates, can provide insights into the fluidity and organization of the membrane environment. Furthermore, the internalization of these analogs from the plasma membrane via endocytosis allows for the study of membrane trafficking and recycling pathways. nih.gov
| Technique | Observation with Fluorescent Sphingolipid Analogs | Implication | Reference |
| Fluorescence Microscopy | Incorporation into the plasma membrane of living cells. | Allows for real-time visualization of lipid distribution. | nih.govosti.gov |
| Super-Resolution Microscopy | Presence of sphingolipid-enriched micro- and macro-domains. | Challenges the traditional view of lipid rafts and suggests a more complex membrane organization. | osti.govnih.gov |
| Total Internal Reflection Fluorescence Microscopy (TIRFM) | Stable fluorescent patches on the plasma membrane. | Indicates the presence of distinct sphingolipid domains. | nih.gov |
Mitochondrial Sphingolipid Metabolism and Organelle-Specific Pools
Mitochondria, primarily known as the powerhouses of the cell, are increasingly recognized as active participants in sphingolipid metabolism. frontiersin.org These organelles contain a subset of enzymes involved in sphingolipid synthesis and degradation, suggesting the existence of a distinct mitochondrial pool of these lipids. frontiersin.org Dysregulation of mitochondrial sphingolipid metabolism has been implicated in various pathological conditions, including insulin (B600854) resistance and cancer. frontiersin.orgnih.gov
While the direct use of this compound to specifically probe mitochondrial sphingolipid metabolism is an area of ongoing research, the general role of sphingolipids in mitochondrial function is well-documented. Ceramides, for instance, are known to be important downstream targets in mitochondria and can influence processes such as apoptosis. nih.gov The development of mitochondria-targeted fluorescent probes is a growing field, and it is plausible that specifically designed fluorescent sphingolipid analogs could be used to visualize and quantify sphingolipid pools within mitochondria. spirochrome.comnih.govcytoskeleton.commdpi.com Such tools would be invaluable for understanding the interplay between sphingolipid metabolism and mitochondrial bioenergetics in both health and disease.
| Mitochondrial Process | Role of Sphingolipids | Potential Application of Fluorescent Analogs | Reference |
| Bioenergetics | Regulation of respiratory chain components. | Monitoring changes in mitochondrial sphingolipid levels in response to metabolic stress. | frontiersin.org |
| Apoptosis | Ceramide accumulation can induce programmed cell death. | Visualizing the subcellular redistribution of sphingolipids during apoptosis. | frontiersin.org |
| Mitochondrial Dynamics | Sphingolipids can influence mitochondrial fission and fusion. | Observing the co-localization of fluorescent sphingolipids with mitochondrial networks. | nih.gov |
Vesicular and Non-Vesicular Transport Modalities of Sphingolipid Intermediates
The intracellular transport of sphingolipids between organelles is a complex process that utilizes both vesicular and non-vesicular pathways. Vesicular transport involves the budding and fusion of membrane-bound vesicles, while non-vesicular transport is mediated by lipid transfer proteins that shuttle individual lipid molecules between membranes, often at membrane contact sites. nih.gov
The transport of ceramide, a key sphingolipid intermediate, from the ER to the Golgi is a well-studied example of the interplay between these two transport modalities. While vesicular transport contributes to this process, a major pathway for ceramide transport is non-vesicular and is mediated by the ceramide transfer protein (CERT). nih.govnih.govnih.gov CERT specifically recognizes and transports the natural D-erythro isomer of ceramide. nih.gov
Fluorescent analogs like N-C12-NBD-dihydroceramide are valuable tools for dissecting these transport mechanisms. By using inhibitors of vesicular transport, such as Brefeldin A, researchers can isolate and study the contribution of non-vesicular transport pathways. mdpi.com The stereospecificity of CERT-mediated transport can also be investigated using different stereoisomers of fluorescent ceramide analogs. The ability to visualize the movement of these probes in real-time provides a powerful approach to understanding the regulation and machinery of both vesicular and non-vesicular sphingolipid transport.
| Transport Modality | Key Features | Role in Sphingolipid Transport | Probed by this compound |
| Vesicular Transport | Involves budding and fusion of vesicles. | Transport of sphingolipids from the ER to Golgi and from the Golgi to other destinations. | Can be visualized by tracking the movement of fluorescent vesicles. |
| Non-Vesicular Transport | Mediated by lipid transfer proteins (e.g., CERT). | Major pathway for ceramide transport from the ER to the Golgi. | Can be studied by observing transport in the presence of vesicular transport inhibitors. |
Investigating Membrane Biophysics and Lipid Protein Interactions with N C12 Nbd D Erythro Dihydro Sphingosine
Modulation of Membrane Fluidity and Organization
The introduction of N-C12-NBD-D-erythro-dihydro-Sphingosine into a lipid bilayer can influence the physical properties of the membrane, such as its fluidity and organization. The dihydro-sphingosine backbone, lacking the C4-C5 trans double bond found in sphingosine (B13886), generally leads to lipids that pack more tightly. This characteristic suggests that this compound may increase the order of the lipid environment it resides in.
The fluidity of membranes containing this analog can be quantitatively assessed using techniques like fluorescence anisotropy and Laurdan generalized polarization (GP).
Fluorescence Anisotropy: This technique measures the rotational diffusion of the NBD fluorophore. nih.govnih.gov A higher anisotropy value indicates restricted motion, which corresponds to a more ordered or less fluid membrane environment. It is expected that the incorporation of this compound would lead to an increase in fluorescence anisotropy compared to a more unsaturated lipid probe.
Laurdan General Polarization (GP): Laurdan is a dye whose emission spectrum is sensitive to the polarity of its environment, which in membranes, correlates with water penetration and thus lipid packing. nih.govnih.govresearchgate.netresearchgate.net An increase in the GP value signifies a shift to a more ordered, less hydrated membrane environment. Co-localization studies with Laurdan could reveal the influence of this compound on the packing of neighboring lipids. While specific GP values for membranes containing this exact analog are not readily available in the literature, the general properties of dihydro-sphingolipids suggest they would promote a higher GP value, indicative of increased membrane order.
| Technique | Parameter Measured | Interpretation of Increased Value | Expected Effect of this compound |
|---|---|---|---|
| Fluorescence Anisotropy | Rotational mobility of the NBD probe | Decreased membrane fluidity (more ordered) | Increase in anisotropy |
| Laurdan GP | Lipid packing and hydration | Decreased membrane fluidity (more ordered) | Increase in GP value |
Participation in Lipid Raft Formation and Microdomain Dynamics
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol, which are thought to play crucial roles in signal transduction and membrane trafficking. researchgate.netnih.gov this compound is utilized to study the dynamics and organization of these domains. Its preference for ordered lipid environments makes it a suitable probe for visualizing and analyzing lipid rafts.
Fluorescently labeled ceramides (B1148491), such as NBD-Cer, have been observed to be recruited to both liquid-ordered (Lo) and liquid-disordered (Ld) domains, although they are excluded from the gel phase. kyushu-u.ac.jp While NBD-labeled lipids may not perfectly replicate the partitioning of their natural counterparts, they provide valuable insights into the behavior of sphingolipids within heterogeneous membranes. kyushu-u.ac.jp
Advanced microscopy techniques are employed to track the movement and localization of this fluorescent analog:
Confocal Microscopy: This allows for the visualization of the distribution of this compound within cellular membranes, providing qualitative information about its partitioning into different domains.
Single-Particle Tracking (SPT): This powerful technique can follow the trajectory of individual molecules, yielding quantitative data on their diffusion coefficients. biorxiv.org By analyzing the diffusion patterns, researchers can infer whether the molecule is freely diffusing or confined within a microdomain. Slower diffusion coefficients are generally associated with movement within the more viscous environment of a lipid raft.
| Microscopy Technique | Information Gained | Application to Lipid Raft Studies |
|---|---|---|
| Confocal Microscopy | Qualitative localization of the probe | Visualization of enrichment in specific membrane regions. |
| Single-Particle Tracking (SPT) | Quantitative diffusion dynamics | Determination of diffusion coefficients to infer confinement within microdomains. biorxiv.org |
Probing Specific Lipid-Protein Interactions Governing Sphingolipid Metabolism and Transport
This compound and its close analogs are instrumental in dissecting the enzymatic pathways of sphingolipid metabolism and transport. themedicalbiochemistrypage.orgnih.gov The fluorescent tag enables researchers to track the fate of the molecule as it is processed by various enzymes.
One of the key applications is in the study of ceramide synthases (CerS). nih.govnih.gov These enzymes catalyze the N-acylation of a sphingoid base to form ceramide or dihydroceramide (B1258172). Studies have shown that NBD-sphinganine (dihydrosphingosine) is a good substrate for ceramide synthases, exhibiting Michaelis-Menten kinetics with affinities similar to the natural substrate. nih.govresearchgate.net This allows for the development of rapid and reliable in vitro assays for CerS activity. nih.govavantiresearch.comresearchgate.net
The metabolism of NBD-labeled dihydroceramides has been shown to be stereoselective, with the natural D-erythro isomer being efficiently converted to more complex sphingolipids like dihydrosphingomyelin and dihydroglucosylceramide. nih.gov This stereoselectivity also influences the subcellular localization of the fluorescent analogs, suggesting that their trafficking is a protein-directed process. nih.gov Furthermore, NBD-labeled sphingolipids can be used to investigate the activity of transport proteins, such as ceramide-1-phosphate transfer protein (CPTP), which shuttle sphingolipids between organelles. plos.org
| Enzyme | Substrate | Km (µM) |
|---|---|---|
| Ceramide Synthase 5 (CerS5) | NBD-Sphinganine | 2.0 ± 0.5 |
| Ceramide Synthase 4 (CerS4) | NBD-Sphinganine | 3.4 ± 1.5 |
Data adapted from studies on NBD-Sphinganine, a close analog of this compound. nih.gov
Analysis of Transbilayer Movement (Flip-Flop) of Sphingolipid Analogs
The movement of lipids between the two leaflets of a membrane bilayer, known as flip-flop, is a crucial process for maintaining membrane asymmetry and for various cellular functions. The spontaneous flip-flop of lipids is generally very slow, but it can be facilitated by proteins called flippases, floppases, and scramblases.
This compound is an excellent tool for studying these processes because the NBD group is susceptible to reduction by sodium dithionite (B78146), which quenches its fluorescence. Since dithionite is membrane-impermeant, only the fluorescent lipids in the outer leaflet are quenched, allowing for the quantification of the lipids that have moved to the inner leaflet.
Studies have demonstrated that certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can act as flippases for NBD-labeled sphingolipids, including NBD-ceramide. nih.gov This protein-mediated transport is an active process that requires ATP. The rate of translocation can be measured over time to determine the efficiency of the flippase activity for different lipid substrates. nih.gov The general methodology for studying NBD-lipid uptake and flip-flop in living cells has been well-established, providing a framework for characterizing the transbilayer dynamics of this compound. nih.govnih.gov
| Transport Mechanism | Description | Method of Study |
|---|---|---|
| Spontaneous Flip-Flop | Passive movement of lipids between leaflets. | Dithionite quenching assay in protein-free liposomes. |
| Protein-Mediated Transport | Active transport facilitated by flippases, floppases, or scramblases. | Dithionite quenching assay in proteoliposomes or living cells, often showing ATP-dependence. nih.gov |
Functional Implications and Cellular Signaling Insights Derived from N C12 Nbd D Erythro Dihydro Sphingosine Research
Contribution to the Sphingolipid Rheostat Concept and Cell Fate Regulation
The "sphingolipid rheostat" is a conceptual model that posits the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) as a critical determinant of cell fate. nih.govresearchgate.net An increase in ceramide levels typically pushes a cell towards growth arrest or apoptosis, whereas an elevation in S1P promotes proliferation and survival. mdpi.com Research employing fluorescent probes has expanded this concept by highlighting the bioactivity of dihydroceramide (B1258172), the direct metabolic product of dihydro-sphingosine.
Modulation of Key Cellular Processes by Sphingolipid Metabolites
Sphingolipid metabolites are key regulators of the cell cycle. While S1P is generally associated with promoting cell proliferation, the accumulation of ceramide is linked to cell cycle arrest. mdpi.com Emerging research has shown that dihydroceramide also plays a direct role in controlling cell growth. Inhibition of the enzyme dihydroceramide desaturase 1 (DEGS1), which converts dihydroceramide to ceramide, leads to the accumulation of endogenous dihydroceramides. semanticscholar.org This accumulation has been shown to inhibit cell growth and induce cell cycle arrest at the G0/G1 phase. unimi.itsemanticscholar.org This effect is associated with the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S transition. semanticscholar.org The use of fluorescent dihydro-sphingosine analogs allows researchers to trace the metabolic pathways leading to the buildup of these growth-inhibitory dihydroceramides and observe their subcellular localization during cell cycle modulation.
Table 1: Research Findings on Dihydroceramide's Role in Cellular Processes
| Cellular Process | Key Finding | Implication |
|---|---|---|
| Cell Proliferation | Accumulation of dihydroceramide induces cell cycle arrest in the G0/G1 phase. unimi.itsemanticscholar.org | Dihydroceramide is a bioactive lipid that can actively suppress cell growth. |
| Cell Differentiation | Inhibition of dihydroceramide desaturase (DEGS1) affects neuroblastoma cell differentiation. semanticscholar.org | The balance between dihydroceramide and ceramide is crucial for proper differentiation pathways. |
| Autophagy | Dihydroceramide accumulation induces autophagy, often linked to ER stress and the Unfolded Protein Response (UPR). unimi.it | Dihydroceramide acts as a specific signaling molecule to trigger autophagy as a cellular stress response. |
| Apoptosis | D-erythro-dihydrosphingosine, the precursor to dihydroceramide, is inactive in inducing apoptosis, unlike D-erythro-sphingosine. nih.gov | The pro-death signals are specific to certain sphingolipid structures, highlighting the distinct roles of ceramide (pro-apoptotic) and dihydroceramide (pro-autophagic). |
The process of cellular differentiation is tightly regulated by signaling lipids. Ceramide has been implicated in the differentiation of various cell types, including stem cells. nih.govfrontiersin.org The enzymatic balance controlling the levels of ceramide and its precursors is critical. For instance, the activity of dihydroceramide desaturase, and thus the ratio of dihydroceramide to ceramide, has been shown to be important in the differentiation of human neuroblastoma cells. semanticscholar.org Fluorescent probes derived from dihydro-sphingosine are invaluable in these studies. They enable researchers to monitor the metabolic flux through the de novo sphingolipid pathway and visualize how the synthesis and localization of specific sphingolipids change as cells commit to a particular lineage. nih.gov This provides a clearer picture of how the sphingolipid profile contributes to the establishment of specialized cell types.
While ceramide and sphingosine (B13886) are well-established inducers of apoptosis, recent evidence has carved out a distinct role for dihydroceramide in autophagy. unimi.ittandfonline.com Studies have shown that the accumulation of dihydroceramide, which can be tracked following the administration of a labeled precursor, triggers autophagy. unimi.it This autophagic response is often a consequence of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). unimi.it
Importantly, research has demonstrated high specificity in the bioactivity of these molecules. A study comparing stereoisomers found that while D-erythro-sphingosine is a potent inducer of apoptosis, DL-erythro-dihydrosphingosine is completely inactive in this regard. nih.gov This finding sharply delineates the signaling functions of these closely related lipids, suggesting that the 4,5-trans double bond in the sphingosine backbone is critical for its apoptotic activity. Therefore, insights from research using N-C12-NBD-D-erythro-dihydro-Sphingosine help to establish that its metabolic product, dihydroceramide, specifically triggers autophagy, whereas the downstream desaturated product, ceramide, is a key mediator of apoptosis. unimi.itnih.gov
Interplay with Diverse Intracellular Signaling Cascades
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Sphingolipids are deeply intertwined with NF-κB signaling. Ceramide has been shown to both activate and inhibit the NF-κB pathway depending on the cellular context and stimulus. nih.govresearchgate.net
Recent studies have revealed a connection between the de novo synthesis pathway and NF-κB. Inhibition of stearoyl-CoA-desaturase 1 (SCD1) in cancer cells was found to increase the levels of dihydroceramide. tandfonline.comnih.gov This lipid alteration was linked to the activation of the NF-κB signaling pathway, which in turn increased the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme for de novo sphingolipid synthesis. nih.gov This suggests a feedback loop where dihydroceramide levels can influence NF-κB, and NF-κB can control the flux of the entire sphingolipid synthesis pathway. Furthermore, inflammatory signals mediated by Toll-like receptor 4 (TLR4) can activate NF-κB, leading to the transcriptional upregulation of enzymes involved in ceramide synthesis. jci.org Fluorescent sphingolipid precursors are critical tools for tracing the lipids involved in these complex signaling networks.
Table 2: Localization and Metabolism of Fluorescent Dihydroceramide Analogs
| Cell Line | Precursor Used | Primary Metabolic Products | Subcellular Localization of Precursor |
|---|---|---|---|
| HT29 (Human colon adenocarcinoma) | C6-NBD-DH-Cer | Dihydroglucosylceramide, Dihydrosphingomyelin rug.nl | Golgi Apparatus (D-erythro isomer) rug.nl |
| NRK (Normal rat kidney fibroblasts) | C6-NBD-DH-Cer | Dihydrosphingomyelin, Dihydroglucosylceramide rug.nl | Golgi Apparatus rug.nl |
| BHK (Baby hamster kidney) | C6-NBD-DH-Cer | Dihydrosphingomyelin, Dihydroglucosylceramide rug.nl | Golgi Apparatus rug.nl |
| HL-60 (Human promyelocytic leukemia) | C6-NBD-DH-Cer | Dihydroglucosylceramide, Dihydrosphingomyelin rug.nl | Golgi Apparatus rug.nl |
| Various (General observation) | Other stereoisomers (e.g., L-erythro) | Minimal conversion to complex sphingolipids. rug.nl | Endoplasmic Reticulum rug.nl |
MAPK/ERK and p38 MAPK Signaling Regulation
The mitogen-activated protein kinase (MAPK) cascades, including the ERK and p38 MAPK pathways, are crucial regulators of a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses. Sphingolipids are well-established modulators of these pathways.
Research has demonstrated that sphingosine-1-phosphate (S1P), a downstream metabolite of sphingosine, can activate the MAPK/ERK signaling pathway. This activation is implicated in various cellular responses, including insulin (B600854) secretion. nih.govnih.gov For instance, inhibition of MAPK/ERK has been shown to decrease the expression of insulin and S1P in pancreatic β-cells, highlighting a regulatory loop. nih.govnih.gov
Furthermore, S1P has been shown to induce the phosphorylation of p38 MAPK. nih.gov This activation can act as a death signal in certain cell types, leading to the release of cytochrome c and subsequent DNA fragmentation. nih.gov The regulation of these pathways by sphingolipids is often cell-type specific and dependent on the specific sphingolipid molecule involved.
While direct evidence for this compound is lacking, its role as a fluorescent analog allows for the tracking of dihydroceramide metabolism. rug.nl Dihydroceramide itself is a precursor to ceramide, a potent bioactive lipid known to be involved in stress responses that can engage the p38 MAPK pathway. The conversion of the NBD-labeled dihydroceramide to other complex sphingolipids can be monitored, providing insights into the metabolic flux that could lead to the generation of signaling molecules that regulate MAPK pathways. rug.nl
Table 1: Effects of Related Sphingolipids on MAPK/ERK and p38 MAPK Signaling
| Sphingolipid Metabolite | Effect on MAPK/ERK | Effect on p38 MAPK | Cellular Outcome |
| Sphingosine-1-Phosphate (S1P) | Activation | Activation | Varied (e.g., insulin secretion, apoptosis) |
| Ceramide | Can activate | Activation | Stress responses, apoptosis |
| Dihydroceramide | Indirectly influences through metabolism to other sphingolipids | Indirectly influences | Precursor for signaling lipids |
PI3K/Akt Pathway Integration with Sphingolipid Metabolism
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. There is significant crosstalk between this pathway and sphingolipid metabolism, creating a complex regulatory network.
Sphingolipids such as sphingadienes have been shown to be potent inhibitors of the PI3K/Akt pathway. nih.gov They can prevent the translocation and signaling of Akt, leading to the inhibition of protein translation and the induction of apoptosis and autophagy. nih.gov This highlights the potential for sphingolipid-based molecules to act as regulators of this key survival pathway.
Conversely, the inhibition of sphingosine kinase 1 (SphK1), the enzyme that produces S1P, has been demonstrated to inhibit Akt signaling and suppress the growth of certain cancer cells. nih.gov This suggests that the balance between different sphingolipid species is crucial for maintaining proper Akt signaling.
This compound, by allowing the visualization of dihydroceramide trafficking and metabolism, can help elucidate how the precursors to bioactive sphingolipids are processed within the cell. rug.nl The localization and conversion of this fluorescent analog can provide clues as to where and how the generation of sphingolipids that interact with the PI3K/Akt pathway occurs. For example, studies using NBD-labeled ceramides (B1148491) have helped to measure the activity of enzymes involved in sphingolipid metabolism within the Golgi apparatus. nih.gov Understanding this spatial and temporal regulation is key to deciphering the intricate relationship between sphingolipid metabolism and PI3K/Akt signaling.
Table 2: Integration of Sphingolipid Metabolism with the PI3K/Akt Pathway
| Sphingolipid Species/Enzyme | Interaction with PI3K/Akt Pathway | Functional Consequence |
| Sphingadienes | Inhibition of Akt translocation and signaling | Induction of apoptosis and autophagy |
| Sphingosine Kinase 1 (SphK1) | Product (S1P) can promote Akt signaling | Promotes cell survival and growth |
| Dihydroceramide | Precursor to bioactive sphingolipids that can modulate the pathway | Influences the balance of pro- and anti-survival signals |
Advanced Methodological Applications and Analytical Techniques Employing N C12 Nbd D Erythro Dihydro Sphingosine
Fluorescence Microscopy-Based Approaches
The NBD moiety on N-C12-NBD-D-erythro-dihydro-Sphingosine enables researchers to visually track its journey through the cell. This fluorescent analog of dihydro-sphingosine (sphinganine) is incorporated into cellular metabolic pathways, allowing for the direct observation of processes that are otherwise invisible.
Confocal laser scanning microscopy is a powerful technique for obtaining high-resolution images from within a thick sample, such as a living cell. By utilizing this compound, researchers can pinpoint its location and the location of its subsequent metabolites within specific organelles. When introduced to cells, this probe is primarily metabolized in the endoplasmic reticulum (ER), the initial site of ceramide synthesis. Here, it is acylated by ceramide synthases to form N-C12-NBD-dihydroceramide. This newly synthesized fluorescent dihydroceramide (B1258172) can then be visualized as it traffics to other organelles, most notably the Golgi apparatus, for further processing into more complex sphingolipids like N-C12-NBD-dihydrosphingomyelin. This allows for the detailed spatial mapping of sphingolipid metabolic pathways.
Research Finding: Studies using similar NBD-labeled sphingolipid precursors have successfully visualized the accumulation of these probes in the ER and their subsequent transport to the Golgi complex, providing visual evidence of the canonical sphingolipid synthetic pathway. The specific localization can be confirmed by co-staining with organelle-specific markers.
Table 1: Representative Subcellular Localization of this compound and its Metabolites as Visualized by Confocal Microscopy This table presents expected localization patterns based on known sphingolipid metabolic pathways.
| Metabolite | Primary Subcellular Localization | Secondary Localization | Biological Process |
|---|---|---|---|
| This compound (parent compound) | Plasma Membrane (initial uptake) | Endoplasmic Reticulum | Uptake and delivery to synthetic machinery |
| N-C12-NBD-dihydroceramide | Endoplasmic Reticulum (site of synthesis) | Golgi Apparatus | Synthesis and transport for further modification |
A significant advantage of fluorescent probes like this compound is their utility in live-cell imaging. This technique allows researchers to monitor the movement and transformation of the molecule in real-time, providing insights into the kinetics and regulation of sphingolipid trafficking. researchgate.net Dynamic processes such as inter-organelle transport, membrane insertion, and metabolic conversion can be observed and recorded. For instance, time-lapse microscopy can capture the transport of N-C12-NBD-dihydroceramide from the ER to the Golgi, a process mediated by either vesicular transport or non-vesicular transport via lipid transfer proteins. These studies provide crucial information on the rates and routes of sphingolipid distribution within the cell.
Research Finding: Live-cell imaging experiments have revealed that the transport of newly synthesized fluorescent ceramide analogs from the ER to the Golgi is a rapid process, often occurring within minutes of the initial labeling. nih.gov This has allowed for the dissection of different transport mechanisms and the identification of proteins involved in these pathways.
Beyond qualitative visualization, the fluorescence of this compound can be quantified to measure the concentration of the probe and its metabolites in cellular systems. nih.gov Techniques such as fluorescence microplate readers and quantitative analysis of confocal microscopy images allow for the determination of the amount of fluorescent lipid in total cell extracts or specific subcellular regions. By measuring the fluorescence intensity over time or in response to specific stimuli or inhibitors, researchers can gain quantitative data on the rates of uptake, metabolism, and transport of dihydro-sphingosine. researchgate.net
Research Finding: In a study investigating the transport of sphingosine-1-phosphate (S1P), a related metabolite, researchers used an NBD-labeled sphingosine (B13886) probe to quantify its release from erythrocytes. nih.gov By measuring the fluorescence intensity in the extracellular medium over time, they could determine the rate of transport and assess the effects of specific inhibitors on this process. nih.govresearchgate.net This approach is directly applicable to studying the metabolism of this compound.
Table 2: Illustrative Data from a Quantitative Fluorescence Assay This table shows hypothetical data from an experiment measuring the metabolic conversion of this compound to N-C12-NBD-dihydroceramide over time, quantified by fluorescence intensity.
| Time Point (Minutes) | Fluorescence from Parent Compound (Arbitrary Units) | Fluorescence from Metabolite (Arbitrary Units) |
|---|---|---|
| 0 | 1000 | 5 |
| 15 | 750 | 245 |
| 30 | 520 | 470 |
Chromatographic and Spectrometric Analysis of NBD-Labeled Sphingolipids
Following incubation of cells with this compound, its metabolic fate can be precisely determined by extracting the cellular lipids and separating the parent compound from its various metabolites using chromatographic techniques. The inherent fluorescence of the NBD group allows for highly sensitive detection of these separated lipids.
HPLC is a cornerstone technique for the analysis of NBD-labeled sphingolipids. nih.gov It offers excellent resolution for separating structurally similar lipid species. nih.govresearchgate.net After lipid extraction from cells, the sample is injected into an HPLC system equipped with a fluorescence detector. Using either normal-phase or reverse-phase chromatography, this compound and its metabolites, such as N-C12-NBD-dihydroceramide and N-C12-NBD-dihydrosphingomyelin, can be separated based on their polarity. The retention time of each peak is compared to that of known standards for identification, and the peak area provides a quantitative measure of the amount of each lipid. nih.gov
Research Finding: A comprehensive HPLC-based method was developed to simultaneously measure the conversion of NBD-C6-ceramide to its major metabolites in the Golgi, including NBD-sphingomyelin and NBD-glucosylceramide. nih.gov This methodology allows for the quantitative assessment of the activities of key enzymes in sphingolipid metabolism and is readily adaptable for analyzing the metabolites of this compound. nih.gov
Table 3: Typical HPLC Retention Times for N-C12-NBD-dihydro-Sphingosine and its Metabolites Retention times are illustrative and vary based on the specific column, solvent system, and gradient used.
| Compound | Typical Retention Time (Minutes) |
|---|---|
| N-C12-NBD-dihydrosphingomyelin | 8.5 |
| N-C12-NBD-dihydroglucosylceramide | 11.2 |
| This compound | 14.8 |
TLC is a widely used, straightforward, and cost-effective method for the separation and analysis of lipid profiles. researchgate.net In this technique, the extracted cellular lipids are spotted onto a silica-coated plate, which is then placed in a developing chamber with a specific solvent system. The solvent moves up the plate by capillary action, separating the lipids based on their differential partitioning between the stationary phase (silica) and the mobile phase (solvent). researchgate.net After development, the fluorescent spots of this compound and its metabolites can be visualized under UV light and identified by comparing their migration distance (Rf value) to that of standards run on the same plate. researchgate.netresearchgate.net
Research Finding: Researchers have effectively used TLC to analyze the metabolism of NBD-ceramide in fibroblasts, clearly separating the parent ceramide from its metabolic products, NBD-sphingomyelin and NBD-glucosylceramide. researchgate.net The simplicity of the method makes it highly suitable for screening the activity of sphingolipid-metabolizing enzymes. researchgate.net
Integration with Mass Spectrometry for Comprehensive Lipidomics
The integration of fluorescently labeled sphingolipid analogs like this compound with mass spectrometry (MS) has become a powerful strategy for detailed lipidomics analysis. nih.gov While the 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore is primarily utilized for fluorescence-based detection, its presence as a stable tag allows for the precise tracking of the molecule and its metabolic derivatives through complex biological systems. In this context, the compound serves as a metabolic tracer. When introduced into cells or cell lysates, it enters the sphingolipid metabolic pathway and is converted into various downstream products.
The primary analytical approach involves coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS). nih.govpreprints.org The LC step separates the N-C12-NBD-dihydro-Sphingosine substrate from its metabolites, such as the corresponding N-C12-NBD-ceramide product of desaturation. Following separation, the mass spectrometer identifies and quantifies these molecules based on their unique mass-to-charge ratios. For instance, the conversion of the dihydroceramide substrate to its ceramide product by dihydroceramide desaturase can be precisely measured by monitoring the appearance of the mass corresponding to the product molecule. nih.govnih.gov This LC-MS/MS method provides high sensitivity and specificity, enabling the quantification of enzymatic activity and the flux through specific metabolic pathways. nih.gov This technique is instrumental in shotgun lipidomics, where it facilitates the identification of a wide array of compounds within the sphingolipid metabolism network. nih.gov
Enzyme Activity Assays Utilizing this compound as a Substrate
This compound can serve as a substrate for determining the activity of certain ceramidases, which are enzymes that catalyze the cleavage of the N-acyl linkage in both ceramides (B1148491) and dihydroceramides. nih.gov Specifically, alkaline ceramidases (ACERs) are known to hydrolyze dihydroceramides. nih.gov The assay principle relies on the separation of the fluorescent product, NBD-dodecanoic acid, from the non-hydrolyzed substrate.
In a typical in vitro assay, the N-C12-NBD-dihydro-Sphingosine substrate is incubated with a source of ceramidase, such as purified enzyme or cell lysates. The enzymatic reaction releases the NBD-labeled fatty acid. The reaction is then stopped, and the lipids are extracted. The fluorescent fatty acid product is subsequently separated from the remaining substrate, often using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by measuring its fluorescence intensity.
While specific kinetic data for the dihydro- form is not widely published, studies on the closely related ceramide analog, N-[12-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine (C12-NBD-ceramide), provide insight into the utility of such substrates. This ceramide analog is efficiently hydrolyzed by neutral and alkaline ceramidases but is a poor substrate for acid ceramidase. caymanchem.comnih.gov This specificity allows for the differential measurement of ceramidase activity in various biological samples. nih.gov
| Enzyme | Source | Vmax | Km (μM) | Reference |
|---|---|---|---|---|
| Alkaline Ceramidase | Pseudomonas aeruginosa | Higher than with 14C-ceramide | Not significantly different from 14C-ceramide | nih.gov |
| Neutral Ceramidase | Mouse Liver | Much higher than with 14C-ceramide | Lower than with 14C-ceramide | nih.gov |
| Acid Ceramidase | Horseshoe Crab Plasma | Less than half that of 14C-ceramide | Not specified | nih.gov |
| Human Neutral Ceramidase (hNC) | Recombinant | 826 nmol/min/mg | 33.41 μM | nih.gov |
This compound is an excellent substrate for characterizing the activity of dihydroceramide desaturase (Des1), the enzyme that introduces the 4,5-trans double bond into the sphingoid backbone to convert a dihydroceramide into a ceramide. researchgate.net The NBD fluorophore provides a sensitive handle for detecting the enzymatic conversion.
The assay measures the formation of the fluorescent product, N-C12-NBD-D-erythro-sphingosine (N-C12-NBD-ceramide). In practice, the substrate is incubated with intact cells or cell lysates containing Des1. researchgate.net Over time, the substrate is converted to the ceramide product. The reaction is terminated, and the lipids are extracted. The substrate and product are then separated, typically by HPLC, and the amount of product formed is quantified using a fluorimetric detector. researchgate.net This method allows for the determination of enzyme kinetics and the screening of potential inhibitors. For example, this type of assay was used to demonstrate that the sphingosine kinase inhibitor SKI II also acts as a non-competitive inhibitor of Des1 activity. researchgate.net
| Condition | Inhibitor | Concentration | Effect on Des1 Activity | Reference |
|---|---|---|---|---|
| Intact HGC 27 cells | SKI II | 10 µM | Significant decrease in product formation | researchgate.net |
| HGC 27 cell lysates | SKI II | 10 µM | Significant inhibition | researchgate.net |
| Intact HGC 27 cells | XM462 (Positive Control) | 8 µM | Significant inhibition | researchgate.net |
Assessing the specificity of sphingosine kinases (SphK) using this compound is an indirect, multi-step process. Sphingosine kinases act by phosphorylating the primary hydroxyl group of sphingosine or dihydrosphingosine. nih.govnih.gov Therefore, the N-acylated substrate, N-C12-NBD-dihydro-Sphingosine, must first be deacylated by a ceramidase to yield the actual SphK substrate: NBD-dihydrosphingosine.
Once NBD-dihydrosphingosine is generated, SphK can catalyze its conversion to NBD-dihydrosphingosine-1-phosphate. The principle of this assay is analogous to those using other fluorescently labeled sphingoid bases, such as NBD-sphingosine (NBD-Sph). researchgate.net In such assays, the fluorescent sphingoid base is incubated with a source of SphK and ATP. The resulting phosphorylated product is then separated from the unreacted substrate, and its quantity is measured. This allows for the characterization of SphK activity and the evaluation of inhibitor specificity. For example, N,N-dimethyl-D-erythro-sphingosine (DMS) has been identified as a competitive inhibitor of SphK1 using such methods. nih.govnih.gov
Development of Novel Chemical Biology Strategies and Screening Platforms
The favorable photophysical properties of the NBD group make this compound and related fluorescent lipids powerful tools for developing novel chemical biology strategies, particularly high-throughput screening (HTS) platforms. nih.gov These platforms are designed to rapidly screen large libraries of small molecules to identify potential modulators—inhibitors or activators—of specific enzymes in the sphingolipid pathway.
For instance, assays based on the hydrolysis of C12-NBD-ceramide by neutral ceramidase have been successfully used to identify small-molecule inhibitors from chemical libraries. caymanchem.com The fluorescence-based readout is highly sensitive and amenable to automation in multi-well plate formats, which is a prerequisite for HTS. The suitability of an assay for HTS is often determined by its Z' factor, a statistical parameter that measures the quality of the assay. Assays utilizing NBD-labeled substrates for neutral ceramidase and alkaline ceramidase 3 (ACER3) have been shown to have excellent Z' factors, confirming their utility in large-scale screening campaigns to discover novel and selective enzyme inhibitors. nih.gov Furthermore, such fluorescent substrates are valuable in pharmacological profiling to identify potential off-target effects of known drugs, as demonstrated by the discovery of dihydroceramide desaturase inhibition by the SphK inhibitor SKI II. researchgate.netebi.ac.uk
Q & A
Q. How do I address discrepancies in fluorescence intensity when comparing different cell lines?
- Methodological Answer : Normalize fluorescence to total lipid content (e.g., via BODIPY staining) or cell volume. Account for differences in efflux pumps (e.g., ABC transporters) by using inhibitors like verapamil. Validate with LC-MS to quantify intracellular compound levels independently of fluorescence .
Key Methodological Considerations
- Structural Validation : Always cross-validate synthesis outcomes with MS/NMR to ensure stereochemical purity, as minor impurities can skew biological activity .
- Fluorescence Artifacts : Include solvent-only and untagged lipid controls to rule out autofluorescence or solvent-induced membrane disruption .
- Data Reproducibility : Document lot numbers and storage conditions rigorously, as batch variability is common in fluorescent lipid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
